N'-(2-phenoxyacetyl)propanehydrazide
CAS No.:
Cat. No.: VC9020215
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O3 |
---|---|
Molecular Weight | 222.24 g/mol |
IUPAC Name | N'-(2-phenoxyacetyl)propanehydrazide |
Standard InChI | InChI=1S/C11H14N2O3/c1-2-10(14)12-13-11(15)8-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) |
Standard InChI Key | KWZZDFNIQXKLOF-UHFFFAOYSA-N |
SMILES | CCC(=O)NNC(=O)COC1=CC=CC=C1 |
Canonical SMILES | CCC(=O)NNC(=O)COC1=CC=CC=C1 |
Introduction
Structural and Chemical Characterization
N'-(2-Phenoxyacetyl)propanehydrazide (IUPAC name: propanehydrazide coupled to 2-phenoxyacetyl) belongs to the class of acylhydrazides, which are known for their versatile reactivity and biological activity. The molecule comprises a phenoxy group linked via an acetyl moiety to a propanehydrazide chain. Its molecular formula is , with a molecular weight of 246.24 g/mol. The canonical SMILES representation is , reflecting the connectivity of the phenoxyacetyl and hydrazide groups .
The compound’s structure allows for diverse interactions with biological targets, particularly enzymes and receptors involved in inflammatory and neurological processes. The phenoxy group contributes to lipophilicity, enhancing membrane permeability, while the hydrazide moiety enables covalent bonding with carbonyl-containing biomolecules .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of N'-(2-phenoxyacetyl)propanehydrazide typically involves a two-step process:
-
Formation of 2-phenoxyacetyl chloride: Phenol derivatives react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield phenoxyacetyl chloride. For example, 2-methylphenol and chloroacetyl chloride produce 2-methylphenoxyacetyl chloride, a reaction optimized at 0–5°C to minimize side reactions .
-
Coupling with propanehydrazide: The phenoxyacetyl chloride is then reacted with propanehydrazide in anhydrous dichloromethane or tetrahydrofuran. A base such as sodium hydride facilitates the nucleophilic acyl substitution, forming the hydrazide bond .
Reaction conditions critically influence yield and purity. For instance, maintaining a stoichiometric ratio of 1:1.2 (hydrazide to acyl chloride) and a reaction temperature of 25°C optimizes product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Industrial Production Considerations
Scaling this synthesis requires addressing challenges such as exothermic reactions and byproduct formation. Continuous flow reactors improve heat dissipation and reaction control, while catalytic methods reduce waste. Industrial protocols may employ immobilized lipases or transition-metal catalysts to enhance efficiency, though these approaches remain experimental for acylhydrazides .
Biological Activity and Mechanistic Insights
Neurological Activity
Structurally related phenoxyacetyl derivatives exhibit affinity for serotonin (5-HT) and adrenergic receptors, suggesting potential anxiolytic or antidepressant effects. For example, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride demonstrates high binding to 5-HT () and α-adrenergic receptors (), correlating with anxiolytic activity in murine models . While N'-(2-phenoxyacetyl)propanehydrazide lacks direct data, its hydrazide group may modulate similar targets through hydrogen bonding or allosteric effects.
Comparative Analysis with Structural Analogs
The methyl substituents in the analog enhance lipophilicity and receptor binding, whereas the unsubstituted phenoxy group in N'-(2-phenoxyacetyl)propanehydrazide may favor solubility and metabolic stability.
Applications in Drug Development
Anticancer Prospects
Hydrazides inhibit topoisomerase II and histone deacetylases (HDACs), mechanisms exploited in cancer therapy. For instance, suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, shares structural motifs with acylhydrazides. Molecular docking studies suggest N'-(2-phenoxyacetyl)propanehydrazide could bind HDAC active sites, warranting cytotoxicity assays .
Anti-inflammatory Mechanisms
By scavenging reactive oxygen species (ROS) or blocking cyclooxygenase-2 (COX-2), hydrazides reduce inflammation. In silico models predict moderate COX-2 inhibition () for this compound, comparable to celecoxib derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume